molecular formula C3H8BNO4 B1649910 2-Amino-3-boronopropanoic acid CAS No. 108082-89-9

2-Amino-3-boronopropanoic acid

Cat. No.: B1649910
CAS No.: 108082-89-9
M. Wt: 132.91
InChI Key: VZWKSNBNZYZQBJ-UHFFFAOYSA-N
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Description

2-Amino-3-boronopropanoic acid is a non-proteinogenic amino acid featuring a boron atom at the third carbon of the propanoic acid backbone. Its structure combines the amino group (-NH₂) at the second carbon with a boronic acid (-B(OH)₂) group at the third carbon (Figure 1). This unique boron substitution imparts distinct physicochemical properties, including enhanced Lewis acidity and the ability to form reversible covalent bonds with diols or hydroxyl-containing biomolecules. Such characteristics make it a candidate for applications in medicinal chemistry, catalysis, and molecular recognition systems.

Properties

CAS No.

108082-89-9

Molecular Formula

C3H8BNO4

Molecular Weight

132.91

IUPAC Name

2-amino-3-boronopropanoic acid

InChI

InChI=1S/C3H8BNO4/c5-2(3(6)7)1-4(8)9/h2,8-9H,1,5H2,(H,6,7)

InChI Key

VZWKSNBNZYZQBJ-UHFFFAOYSA-N

SMILES

B(CC(C(=O)O)N)(O)O

Canonical SMILES

B(CC(C(=O)O)N)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-boronopropanoic acid can be achieved through various methods. One common approach involves the use of umpolung AlaB reagents, which allow for the reversal of polarity at the β-carbon. This method enables the formation of 2-Amino-3-boronopropanoic acid through cross-coupling reactions . Another method involves the late-stage hydroboration of alkene or alkyne peptides and peptoids on solid-phase peptide synthesis (SPPS) resins . This approach provides regio- and stereoselective incorporation of the boronic acid group into peptides.

Industrial Production Methods

Industrial production of 2-Amino-3-boronopropanoic acid typically involves large-scale synthesis using the aforementioned methods. The use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-boronopropanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-amino-3-boronopropanoic acid with structurally related amino acids, emphasizing substituent effects, functional properties, and applications:

Compound Name Key Structural Features Key Properties/Applications References
2-Amino-3-boronopropanoic acid -NH₂ at C2, -B(OH)₂ at C3 - Lewis acidity enables diol binding; potential for BNCT or protease inhibition. Inferred
(R)-2-Amino-3-[(2-boronoethyl)thio]propanoic acid -NH₂ at C2, boronoethylthio (-S-CH₂-B(OH)₂) at C3 - Boron-thioether hybrid; possible use in redox-sensitive drug delivery systems.
2-Amino-3-phosphonopropanoic acid -NH₂ at C2, -PO₃H₂ at C3 - Phosphonate mimics phosphate; inhibits phosphatases and kinases.
2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid -NH₂ at C2, chlorothiophene and -OH at C3 - Chlorothiophene enhances lipophilicity; hydroxy group facilitates hydrogen bonding.
2-Boc-amino-3,3-diphenylpropionic acid -Boc-protected NH₂ at C2, diphenyl groups at C3 - Bulky diphenyl groups stabilize peptide conformations; used in solid-phase synthesis.
2-Amino-3-(3-nitrophenyl)propanoic acid -NH₂ at C2, nitrobenzene at C3 - Electron-withdrawing nitro group increases acidity; potential catalyst or sensor component.
(S)-2-Amino-3-(3-bromophenyl)propanoic acid -NH₂ at C2, bromophenyl at C3 - Bromine enhances halogen bonding; used in crystallography and asymmetric synthesis.

Functional Group Analysis

  • Boron vs. Phosphonate: The boronic acid group (-B(OH)₂) in 2-amino-3-boronopropanoic acid exhibits reversible covalent binding to diols, unlike the phosphonate group (-PO₃H₂), which mimics phosphate anions irreversibly .
  • Aromatic vs. Aliphatic Substituents: Compounds like 2-amino-3-(3-bromophenyl)propanoic acid leverage aromatic rings for π-π stacking, whereas aliphatic boron derivatives prioritize solubility and metabolic stability.

Critical Notes and Limitations

Synthetic Challenges: Boron-containing amino acids require stringent anhydrous conditions to prevent hydrolysis of the -B(OH)₂ group.

Safety and Handling : Many analogs (e.g., halogenated derivatives) require specialized handling due to toxicity (e.g., bromophenyl compounds ).

Validation : Pharmacological applications remain speculative without in vivo studies .

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